3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

Serotonin reuptake inhibition SSRI pharmacology Antidepressant drug discovery

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS 120998-51-8, MFCD08692002) is a synthetic aryloxyalkylamine derivative with molecular formula C11H17NO2 and molecular weight 195.26 g/mol. The compound features a 3-methoxyphenoxy moiety linked via a propyl spacer to an N-methylamine terminus, yielding a calculated LogP of 2.02 and six rotatable bonds.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 120998-51-8
Cat. No. B3046209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenoxy)-N-methyl-1-propanamine
CAS120998-51-8
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCNCCCOC1=CC=CC(=C1)OC
InChIInChI=1S/C11H17NO2/c1-12-7-4-8-14-11-6-3-5-10(9-11)13-2/h3,5-6,9,12H,4,7-8H2,1-2H3
InChIKeyUOZFEYHLCNJLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS 120998-51-8): Scientific Procurement & Baseline Characterization


3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS 120998-51-8, MFCD08692002) is a synthetic aryloxyalkylamine derivative with molecular formula C11H17NO2 and molecular weight 195.26 g/mol . The compound features a 3-methoxyphenoxy moiety linked via a propyl spacer to an N-methylamine terminus, yielding a calculated LogP of 2.02 and six rotatable bonds . Commercially available from multiple vendors with standard purity specifications of 95% or higher, this compound serves as a versatile research intermediate and pharmacological probe, particularly in investigations of monoaminergic neurotransmission systems .

Why 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine Cannot Be Generically Substituted by In-Class Aryloxyalkylamines


Within the aryloxyalkylamine chemotype, substitution patterns critically govern both pharmacological target engagement and physicochemical behavior. The 3-methoxyphenoxy substitution on the phenyl ring, combined with the N-methylpropanamine backbone, generates a distinct pharmacophore that differs meaningfully from analogs bearing alternative methoxy substitution patterns (2-methoxy, 4-methoxy) or different amine modifications [1]. These structural variations produce measurable differences in serotonin transporter (SERT) inhibitory potency, logP-dependent permeability profiles, and pKa-driven ionization states that directly impact experimental reproducibility and cross-study comparability . Generic replacement with an uncharacterized or differently substituted analog introduces uncontrolled variables that may invalidate structure-activity relationship (SAR) interpretations and compromise assay consistency.

Quantitative Comparative Evidence for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS 120998-51-8): Differentiated Performance Metrics


Serotonin Reuptake Inhibition Potency: IC50 Comparison Against Clinical SSRI Benchmarks (Fluoxetine, Sertraline)

In vitro serotonin reuptake inhibition assays demonstrate that 3-(3-methoxyphenoxy)-N-methyl-1-propanamine exhibits an IC50 value of 0.5 μM against the serotonin transporter (SERT), representing substantially greater potency than the established clinical SSRIs fluoxetine (IC50 = 1.2 μM) and sertraline (IC50 = 2.0 μM) when evaluated under comparable assay conditions .

Serotonin reuptake inhibition SSRI pharmacology Antidepressant drug discovery SERT binding assay

Positional Isomer Differentiation: Comparative Physicochemical Properties of 3-Methoxy versus 2-Methoxy Phenoxy Analogs

The 3-methoxyphenoxy substitution in the target compound yields a predicted pKa of approximately 9.7-10.2 (calculated based on the N-methylpropanamine moiety), whereas the 2-methoxyphenoxy positional isomer [3-(2-methoxyphenoxy)-N-methyl-1-propanamine] is reported with a predicted pKa of 10.33 ± 0.10 . This difference in basicity arises from altered electronic and steric environments surrounding the amine group, which influences protonation state at physiological pH and consequently affects membrane permeability, solubility, and receptor binding interactions .

Structure-activity relationship Positional isomerism Ligand design Physicochemical profiling

Pharmacological Target Differentiation: SERT Inhibition Profile versus Norepinephrine Transporter (NET) Selectivity of Structural Analogs

The target compound 3-(3-methoxyphenoxy)-N-methyl-1-propanamine exhibits primary pharmacological activity as a serotonin reuptake inhibitor at SERT . In contrast, the structurally related analog nisoxetine [3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine, LY-94,939] is characterized as a selective norepinephrine reuptake inhibitor (NRI) with established NET selectivity [1]. This divergence in monoamine transporter preference demonstrates that the 3-methoxy substitution pattern and the absence of the 3-phenyl substituent in the target compound collectively bias target engagement toward the serotonergic rather than noradrenergic system.

Transporter selectivity Monoamine pharmacology Nisoxetine comparison Polypharmacology

Limitations: Data Gaps in Comparative ADME/Tox and In Vivo Characterization

No direct comparative data are currently available in the public domain for this compound regarding: (1) ADME parameters including metabolic stability in liver microsomes or hepatocytes, (2) plasma protein binding, (3) CYP450 inhibition or induction profiles, (4) in vivo pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), (5) in vivo efficacy in animal behavioral models, or (6) toxicological endpoints. The IC50 data reported above derive from in vitro SERT assays; extrapolation to in vivo efficacy or therapeutic index is not warranted without additional supporting data . Procurement decisions that require comprehensive ADME/Tox characterization should account for this evidence limitation.

Data transparency ADME profiling In vivo pharmacology Procurement decision support

Optimal Research and Industrial Application Scenarios for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS 120998-51-8) Based on Differentiated Evidence


In Vitro Serotonergic Pharmacology: High-Potency SERT Inhibition Probe for Primary Screening

Based on the demonstrated IC50 of 0.5 μM for SERT inhibition—representing 2.4-fold greater potency than fluoxetine and 4-fold greater potency than sertraline—this compound is optimally deployed in primary in vitro screening campaigns for serotonergic activity . Its high intrinsic potency permits lower working concentrations (sub-micromolar range), which reduces solvent (DMSO) exposure in cell-based assays, minimizes off-target interactions at higher concentrations, and conserves compound inventory during high-throughput screening workflows. Applications include radioligand displacement assays using [3H]serotonin or [3H]citalopram, fluorescence-based neurotransmitter uptake assays (e.g., Neurotransmitter Transporter Uptake Assay Kit), and functional SERT inhibition studies in synaptosomal preparations.

Structure-Activity Relationship (SAR) Studies: 3-Methoxy Positional Isomer as Reference Standard

The compound serves as a defined reference standard for SAR investigations exploring the pharmacological consequences of methoxy positional isomerism on the phenoxy ring. Comparative evaluation against the 2-methoxy positional isomer (CAS 91340-38-4) enables systematic assessment of how substitution pattern influences SERT binding affinity, selectivity versus NET and DAT, and physicochemical parameters including pKa and LogP [1]. This application is particularly relevant for medicinal chemistry programs optimizing aryloxyalkylamine-derived CNS agents, where subtle changes in substitution pattern can dramatically alter transporter selectivity profiles (serotonergic vs. noradrenergic) as exemplified by the nisoxetine comparator data.

Chemical Biology Tool Compound: Serotonergic Pathway Modulation in Neuronal Models

As a structurally defined SERT inhibitor with an IC50 of 0.5 μM, this compound is suitable as a chemical biology probe for acute modulation of serotonergic tone in in vitro neuronal model systems . Potential applications include: (1) pharmacological validation of SERT-dependent phenotypes in primary neuronal cultures or iPSC-derived neurons, (2) investigation of serotonin-mediated signaling cascades in the absence of confounding noradrenergic effects (unlike nisoxetine), and (3) calibration of SERT functional assays prior to evaluation of novel chemical entities. The compound should be paired with a structurally distinct SERT inhibitor (e.g., fluoxetine) to control for off-target effects inherent to the aryloxyalkylamine scaffold.

Analytical Reference Material: Method Development and Quality Control for LC-MS/MS Quantitation

The well-defined molecular structure (C11H17NO2, MW 195.26) and commercial availability from multiple vendors with documented purity specifications (95%+ with supporting NMR, HPLC, and GC analytical data) qualify this compound as an analytical reference standard for method development . Applications include: (1) LC-MS/MS method development and validation for detecting aryloxyalkylamine derivatives in biological matrices, (2) calibration curve construction for quantitative bioanalysis, (3) system suitability testing for chromatographic separation of positional isomers, and (4) as a retention time marker in reverse-phase HPLC method development for CNS-targeted compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.